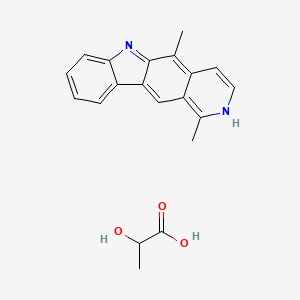
Olivacine lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olivacine lactate is a derivative of olivacine, an indole alkaloid known for its diverse biological activities. Olivacine is isolated from the bark of Aspidosperma olivaceum, a tree found mainly in Southeastern Brazil. This compound has shown potential in various scientific research fields, particularly in cancer therapy due to its antiproliferative effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of olivacine lactate typically involves the esterification of olivacine with lactic acid. This process can be carried out under acidic conditions, where olivacine is reacted with lactic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Olivacine lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro-olivacine lactate.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Olivacine lactate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Olivacine lactate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various enzymes, kinases, and growth factors involved in cell proliferation and survival.
Pathways Involved: This compound modulates signaling pathways such as the c-Raf/ERK pathway, which is crucial for cell growth and differentiation.
Epigenetic Modifications: It induces lactylation of histone proteins, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: Another indole alkaloid with anticancer properties.
S 16020-2: An olivacine derivative with enhanced antitumor activity.
S 30972-1: A prodrug of S 16020-2 with a wider therapeutic index
Uniqueness of Olivacine Lactate
This compound is unique due to its ability to induce lactylation, a novel post-translational modification that regulates gene expression. This property distinguishes it from other similar compounds and highlights its potential in epigenetic therapy .
Eigenschaften
CAS-Nummer |
76201-88-2 |
|---|---|
Molekularformel |
C20H20N2O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;2-hydroxypropanoic acid |
InChI |
InChI=1S/C17H14N2.C3H6O3/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;1-2(4)3(5)6/h3-9,18H,1-2H3;2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
WEJNKWVUDZYMOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



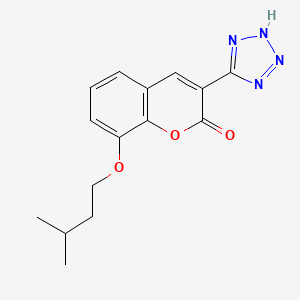
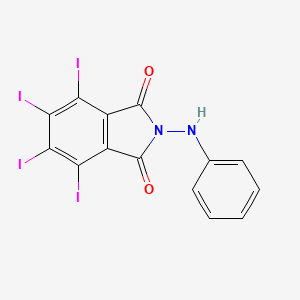

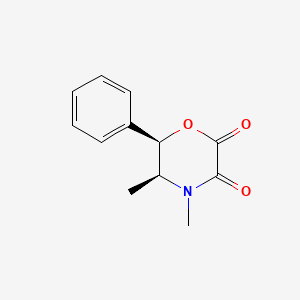
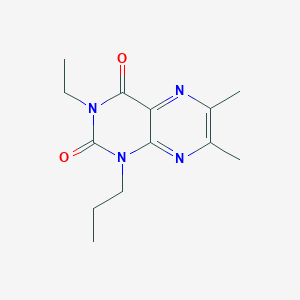
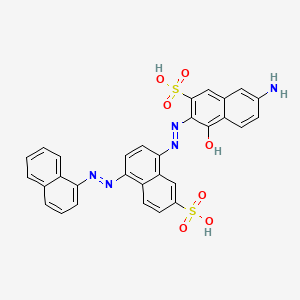
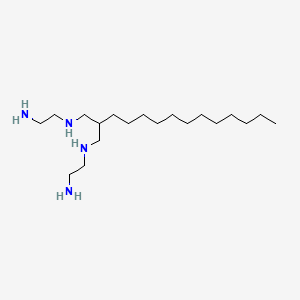
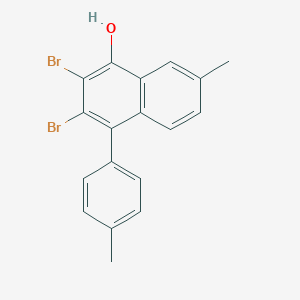
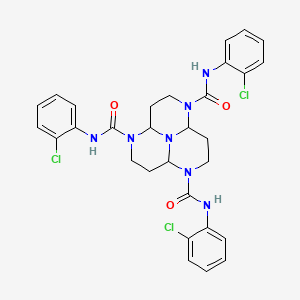
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
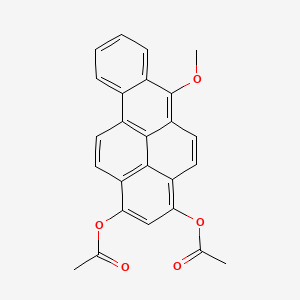
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
